2-(2-Fluoro-3-methoxyphenyl)propanoic acid
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Overview
Description
2-(2-Fluoro-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of propanoic acid, where the phenyl ring is substituted with a fluoro and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-3-methoxybenzene.
Grignard Reaction: The 2-fluoro-3-methoxybenzene is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding phenylmagnesium bromide intermediate.
Carboxylation: The phenylmagnesium bromide intermediate is then reacted with carbon dioxide to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Fluoro-3-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory or analgesic responses.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)propanoic acid: Similar structure but lacks the fluoro group.
2-Fluoro-3-(3-methoxyphenyl)propanoic acid: Similar structure with different substitution pattern on the phenyl ring.
Uniqueness
2-(2-Fluoro-3-methoxyphenyl)propanoic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11FO3 |
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Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-(2-fluoro-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6(10(12)13)7-4-3-5-8(14-2)9(7)11/h3-6H,1-2H3,(H,12,13) |
InChI Key |
FJNIRNAJCLGBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)F)C(=O)O |
Origin of Product |
United States |
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